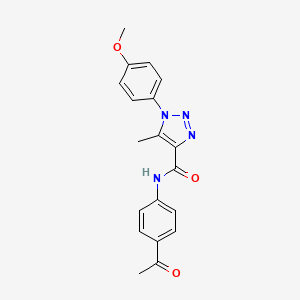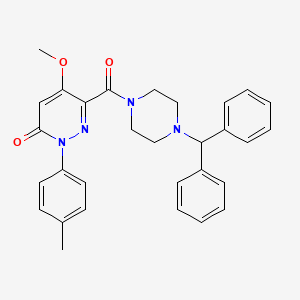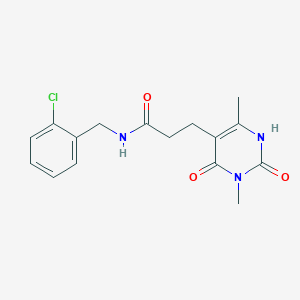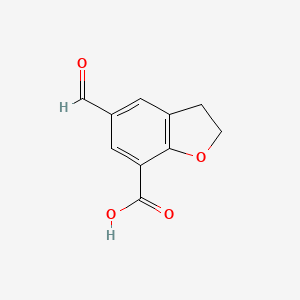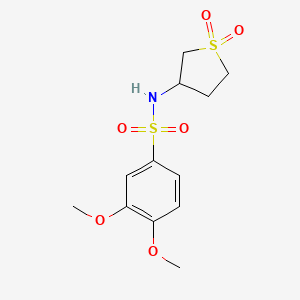
2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a derivative of 2-(arylsulfonyl)indane-1,3-diones, which have been previously synthesized and studied for their biological activities. These compounds, including the one , are characterized by the presence of an indane-1,3-dione core, which is modified with various substituents that can impart different chemical and biological properties.
Synthesis Analysis
The synthesis of related 2-(arylsulfonyl)indane-1,3-diones has been achieved through a Claisen condensation of diethyl phthalate and aryl methyl sulphones, as well as through a Knoevenagel reaction between phthalic anhydride and arylsulfonylacetates in a pyridine-piperidine medium . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, with the appropriate precursors to introduce the 2,6-dimethylpyrimidin-4-yl and sulfonyl phenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and GC-MS . These techniques are crucial for confirming the structure of the synthesized compounds, ensuring that the desired modifications on the indane-1,3-dione core have been successfully introduced.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions for the compound . However, the reactivity of similar compounds has been explored. For instance, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with m-chloroperbenzoic acid to give a sulfoxide derivative and with triphenylphosphine to yield a phosphonium salt . These reactions highlight the potential for diverse chemical transformations that could be applicable to the compound , depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(arylsulfonyl)indane-1,3-diones have been studied, revealing their potential as blood anticoagulants . The presence of the sulfonyl group is likely to influence the solubility and reactivity of these compounds. The antimicrobial activities of these compounds have also been evaluated, showing significant activity . The specific properties of this compound would need to be studied in a similar manner to fully understand its chemical behavior and potential applications in medicine or other fields.
Scientific Research Applications
Antimicrobial Activity
A study investigated the synthesis and antimicrobial activity of a series of compounds, including derivatives of 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione. These compounds exhibited significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study highlighted two compounds, in particular, that demonstrated higher activity than reference drugs, suggesting potential applications in combating microbial infections (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Synthesis and Molecular Docking
The same study also conducted molecular docking within the active site of dihydropteroate synthase to investigate the interactions of these synthesized compounds. This approach revealed that the compounds showed similar orientation and binding interactions to that of the co-crystallized ligand inside the binding pocket, indicating their potential as inhibitors in biochemical pathways (Ghorab, Soliman, Alsaid, & Askar, 2017).
Frontier Molecular Orbital Studies
A separate study focused on synthesizing novel 1,5-benzothiazepines incorporating the sulfonyl group, a structure related to the compound . This study included an analysis of the Frontier molecular orbitals, studying their ground-state reactivity using various descriptors. This type of analysis is crucial for understanding the chemical reactivity and stability of new compounds, potentially leading to applications in material science or drug design (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Structural Analysis and Synthesis
Further research highlighted the structural confirmation of similar compounds using various spectral analyses, including IR, NMR, and GC-MS. Such detailed structural elucidation is vital for the accurate understanding of compound frameworks, paving the way for their utilization in various scientific applications (Asiri & Khan, 2011).
properties
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-11-20(25-14(2)24-13)26-31(29,30)16-9-7-15(8-10-16)23-12-19-21(27)17-5-3-4-6-18(17)22(19)28/h3-12,27H,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAVESZECJGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



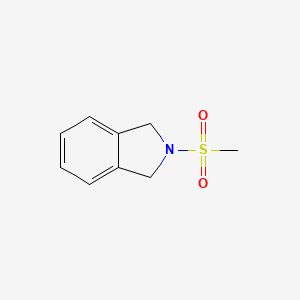

![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)
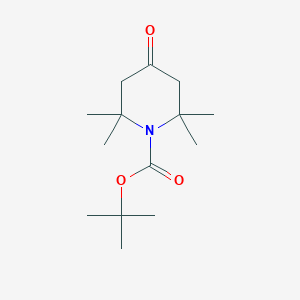
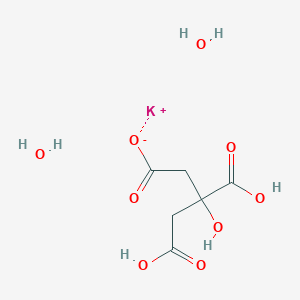
![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)
